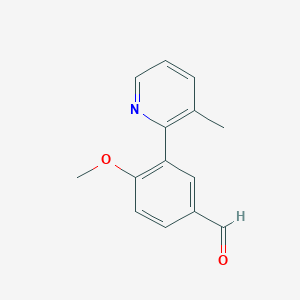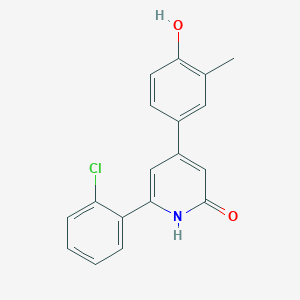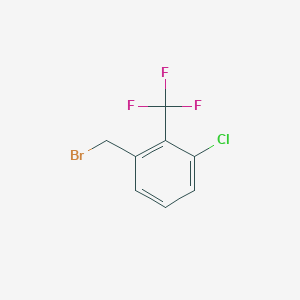![molecular formula C14H11ClN2O B13937594 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 4-chlorobenzyloxy substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the 4-Chlorobenzyloxy Group: The 4-chlorobenzyloxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 5-hydroxy-1h-pyrrolo[2,3-b]pyridine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced derivatives, potentially including the removal of the 4-chlorobenzyloxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(4-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a methoxy group instead of a chloro group.
5-(4-Bromobenzyloxy)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of the 4-chlorobenzyloxy group, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with certain biological targets, potentially increasing its efficacy as a pharmacophore.
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-10(2-4-12)9-18-13-7-11-5-6-16-14(11)17-8-13/h1-8H,9H2,(H,16,17) |
InChIキー |
HTRNAMIFMFZYIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CN=C3C(=C2)C=CN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)


